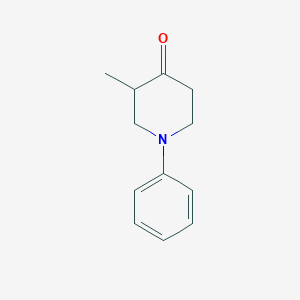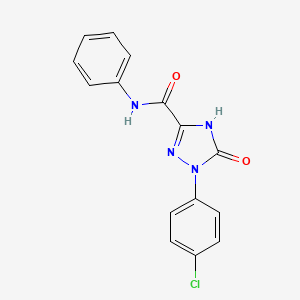
1-(4-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the triazole ring, making it a significant molecule in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and phenylhydrazine.
Formation of Hydrazide: 4-chlorobenzoic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Cyclization: The hydrazide is then cyclized with phenyl isocyanate to form the triazole ring.
Final Product: The final step involves the formation of the carboxamide group, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of a triazole ring.
N-Substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: These compounds have an oxadiazole ring and exhibit different biological activities.
1-(4-Chlorophenyl)-3-pyrazole alcohol: Contains a pyrazole ring and is used in different chemical and biological applications.
The uniqueness of this compound lies in its specific triazole structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H11ClN4O2 |
|---|---|
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-oxo-N-phenyl-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-6-8-12(9-7-10)20-15(22)18-13(19-20)14(21)17-11-4-2-1-3-5-11/h1-9H,(H,17,21)(H,18,19,22) |
Clé InChI |
XRXJGVUVZRTBOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


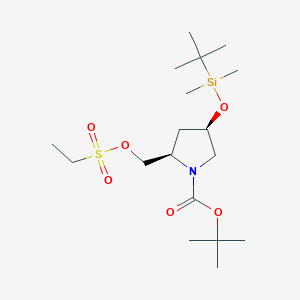
![tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12995119.png)
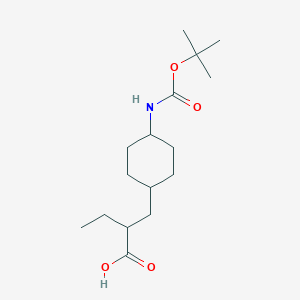

![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12995138.png)

![7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12995148.png)
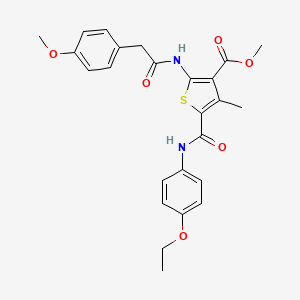
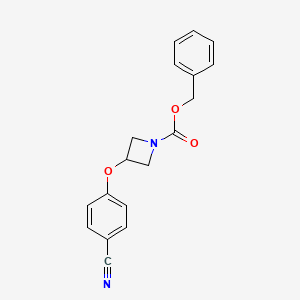
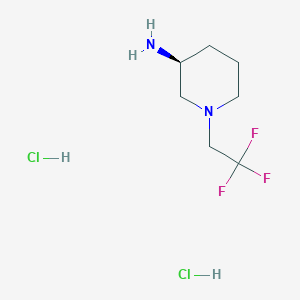

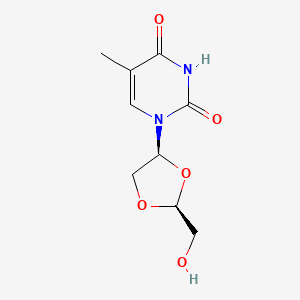
![Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12995180.png)
